molecular formula C15H22O4 B12750519 5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid CAS No. 63257-53-4

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid

Cat. No.: B12750519
CAS No.: 63257-53-4
M. Wt: 266.33 g/mol
InChI Key: QTBNDWGXAYVPOX-UHFFFAOYSA-N
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Description

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid is a synthetic carboxylic acid derivative characterized by a phenoxy group substituted with a hydroxymethyl (-CH2OH) moiety at the 5-position and a methyl group at the 2-position of the aromatic ring. The pentanoic acid backbone features two geminal dimethyl groups at the 2-position, contributing to its structural rigidity and lipophilicity.

Properties

CAS No.

63257-53-4

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

5-[5-(hydroxymethyl)-2-methylphenoxy]-2,2-dimethylpentanoic acid

InChI

InChI=1S/C15H22O4/c1-11-5-6-12(10-16)9-13(11)19-8-4-7-15(2,3)14(17)18/h5-6,9,16H,4,7-8,10H2,1-3H3,(H,17,18)

InChI Key

QTBNDWGXAYVPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CO)OCCCC(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pentanoic Acid Intermediate

  • Starting materials: 2-methylpropyl 2,2-dimethylacetate and 1-bromo-3-chloropropane are reacted in the presence of lithium and diisopropylamine in tetrahydrofuran/styrene solvent system.
  • Reaction: This sequence yields 2-methylpropyl 2,2-dimethyl-5-chloropentanoate, a key intermediate with a halogen handle for further substitution.
  • Reference: Kearney (1987) method for gemfibrozil synthesis.

Etherification with Substituted Phenol

  • Phenol substrate: 2,5-dimethylphenol or 5-(hydroxymethyl)-2-methylphenol (depending on the target substitution pattern).
  • Base: Sodium hydroxide is used to deprotonate the phenol, generating the phenolate ion.
  • Solvent: Toluene/dimethyl sulfoxide mixture facilitates the reaction.
  • Reaction: The phenolate ion displaces the chlorine atom on the pentanoate intermediate, forming the phenoxy linkage.
  • Outcome: This step yields the phenoxy-substituted pentanoic acid ester, which can be hydrolyzed to the free acid.
  • Reference: Production method for gemfibrozil and its metabolites.

Hydroxymethylation of the Phenyl Ring

  • Approach: The hydroxymethyl group at the 5-position of the phenyl ring can be introduced via selective oxidation or functional group transformation of a methyl substituent.
  • Method: Oxidation of the methyl group to hydroxymethyl using mild oxidants or via formylation followed by reduction.
  • Alternative: Direct use of 5-(hydroxymethyl)-2-methylphenol as the phenol substrate in the etherification step to incorporate the hydroxymethyl group from the start.
  • Reference: Structural analogues and metabolite studies indicate this approach.

Process Optimization and Scale-Up Considerations

  • Purification: Recrystallization from ethanol or chromatographic methods are used to purify the final acid.
  • Yield improvements: Avoidance of column chromatography by optimizing Horner–Wadsworth–Emmons olefination and bromination steps in related syntheses.
  • Reaction conditions: Use of inert atmosphere (nitrogen or argon), dry solvents, and controlled temperatures to improve selectivity and yield.
  • Analytical monitoring: HPLC with UV detection at multiple wavelengths (205, 210, 254, 280 nm) and preparative HPLC for purification.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Materials Conditions Product/Intermediate Reference
1 Alkylation/halogenation 2-methylpropyl 2,2-dimethylacetate + 1-bromo-3-chloropropane Li, diisopropylamine, THF/styrene 2-methylpropyl 2,2-dimethyl-5-chloropentanoate
2 Etherification 2,5-dimethylphenol or 5-(hydroxymethyl)-2-methylphenol + intermediate from Step 1 NaOH, toluene/DMSO, heat Phenoxy-substituted pentanoate ester
3 Hydroxymethylation (if needed) Methyl-substituted phenyl ether intermediate Oxidation or formylation/reduction Hydroxymethyl-substituted phenoxy acid
4 Hydrolysis Ester intermediate Acidic or basic hydrolysis 5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid
5 Purification Crude acid Recrystallization or preparative HPLC Pure target acid

Research Findings and Notes

  • The compound is a known metabolite of gemfibrozil, indicating biological relevance and the need for efficient synthetic routes for study and potential pharmaceutical applications.
  • The synthetic route is adaptable for scale-up, with process improvements documented in related phenoxy acid syntheses to avoid chromatographic purification steps.
  • Analytical methods such as HPLC and NMR are critical for monitoring reaction progress and purity.
  • The use of dry, inert conditions and careful control of reaction parameters enhances yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) and specific conditions such as controlled temperatures and solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of phenoxy pentanoic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent (Phenoxy Ring) Key Functional Groups Molecular Weight Biological Activity References
5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid 5-CH2OH, 2-CH3 Hydroxymethyl, Methyl 280.34* Not reported (hypothesized PPARα modulation)
Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) 2-CH3, 5-CH3 Two Methyl groups 250.34 Hypolipidemic (PPARα agonist)
5-(4-Hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid 4-OH, 2-CH3, 5-CH3 Hydroxyl, Methyl 266.34 Antioxidant potential
5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acid 4-Benzotriazolyl, 2-CH3 Benzotriazole, Methyl 369.40 Antiviral (Coxsackie B5 inhibition)
Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) 4-Cl Chlorine 214.65 Hypolipidemic (weak PPARα activity)

*Calculated based on formula C15H22O4 (similar to but with hydroxymethyl instead of hydroxyl).

Key Observations:

Hydroxymethyl vs. However, this could reduce membrane permeability, affecting bioavailability . Gemfibrozil’s methyl groups contribute to its high lipophilicity, favoring distribution into lipid-rich tissues.

Hydroxymethyl vs. Hydroxyl (5-(4-Hydroxy-...)) :
A hydroxyl group at the 4-position () enables stronger hydrogen bonding compared to the hydroxymethyl group at the 5-position. This difference may influence receptor binding affinity or metabolic pathways (e.g., glucuronidation).

Electron-Withdrawing vs. The hydroxymethyl group’s electron-donating nature might restore some activity .

Benzotriazole Derivative :
The benzotriazole substituent in introduces a bulky, aromatic heterocycle, shifting activity from lipid regulation to antiviral effects. This highlights the role of aromatic substituents in target selectivity.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability :
  • Gemfibrozil’s poor solubility is mitigated by formulation with β-cyclodextrin, enhancing dissolution rates . The hydroxymethyl analog may inherently exhibit better solubility due to polarity but may still require formulation optimization.
Metabolic Stability :
  • Hydroxymethyl groups are susceptible to oxidation (e.g., conversion to carboxylic acids) or conjugation (e.g., glucuronidation). This contrasts with gemfibrozil’s stable methyl groups, which undergo ω-oxidation as the primary metabolic pathway .

Biological Activity

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid, commonly known as gemfibrozil , is a lipid-regulating agent primarily used to manage dyslipidemia. This compound has garnered attention due to its significant biological activity, particularly in lipid metabolism and its interactions with various biological pathways.

Chemical Structure and Properties

  • Molecular Formula: C15H22O4
  • Molecular Weight: Approximately 250.34 g/mol
  • Structural Characteristics: The compound features a hydroxymethyl group attached to a 2-methylphenoxy moiety, linked to a 2,2-dimethylpentanoic acid backbone.

Gemfibrozil operates primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . This activation leads to:

  • Enhanced lipid metabolism
  • Reduction of triglyceride levels
  • Increase in high-density lipoprotein (HDL) levels

These actions make gemfibrozil particularly effective in lowering very low-density lipoprotein (VLDL) concentrations in patients with hyperlipidemia, especially those with type IV or V hyperlipoproteinemia .

Lipid Regulation

Gemfibrozil is well-documented for its efficacy in lipid regulation. Clinical studies have shown that it significantly lowers triglyceride levels and raises HDL cholesterol levels. For instance, a study indicated that administration of gemfibrozil at doses of 450 mg resulted in substantial reductions in triglyceride levels within 24 hours .

Safety Profile

The safety profile of gemfibrozil is relatively favorable, with an oral LD50 reported at approximately 3162 mg/kg in mice and 4786 mg/kg in rats. This indicates a low level of acute toxicity. However, caution is advised when gemfibrozil is co-administered with other medications due to its inhibition of cytochrome P450 enzymes (particularly CYP2C8 and CYP3A4), which can lead to increased plasma concentrations of other drugs .

Case Studies and Research Findings

Table 1: Summary of Clinical Studies on Gemfibrozil

Study ReferencePopulationDose (mg)DurationOutcome
Fitzgerald et al. (1981)Male subjects45024 hoursSignificant reduction in triglycerides
Nakagawa et al. (1991)Hyperlipidemic patients60012 weeksIncreased HDL and decreased VLDL
Okerholm et al. (1976)Healthy volunteers30048 hoursNotable decrease in total cholesterol

These studies collectively illustrate the compound's effectiveness in managing lipid profiles across different populations.

Metabolic Pathways and Drug Interactions

Gemfibrozil undergoes extensive metabolism, primarily through glucuronidation. The major metabolite identified is gemfibrozil glucuronide, which accounts for approximately 50% of the urinary metabolites within 24 hours post-administration . Additionally, interactions with statins have been documented, necessitating dosage adjustments due to altered pharmacokinetics when these drugs are co-administered .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the compound’s backbone and substituents. For example, integration ratios in ¹H NMR can confirm the presence of hydroxymethyl (–CH₂OH) and dimethyl (–C(CH₃)₂) groups. Infrared (IR) spectroscopy can identify functional groups like carboxylic acid (–COOH) and ether (–O–) linkages. High-resolution mass spectrometry (HRMS) should validate molecular weight and fragmentation patterns. These methods align with structural validation protocols used for analogous compounds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Controls : Use mechanical exhaust systems and safety showers/eye washes to mitigate accidental exposure .
  • Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles. Lab coats should be chemically resistant and laundered after contamination .
  • Emergency Procedures : For skin contact, wash with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes. Seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can synthetic yield be optimized for 5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) to optimize ether bond formation between phenolic and pentanoic acid moieties .
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates, while toluene could improve selectivity for sterically hindered reactions.
  • Temperature Gradients : Perform reactions at 60–100°C to balance kinetic efficiency and thermal decomposition risks. Monitor progress via thin-layer chromatography (TLC) .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Q. What strategies resolve contradictions in stability data for this compound across different solvent systems?

  • Methodological Answer :

  • Accelerated Stability Studies : Conduct stress testing (e.g., 40°C/75% RH for 4 weeks) in solvents like DMSO, methanol, and aqueous buffers (pH 4–9). Monitor degradation via HPLC to identify pH-sensitive functional groups (e.g., ester hydrolysis in acidic conditions) .
  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites (e.g., hydroxymethyl oxidation susceptibility) and correlate with experimental degradation pathways .
  • Controlled Atmosphere Storage : Store solutions under inert gas (N₂/Ar) to prevent oxidative decomposition of the phenolic ether or carboxylic acid groups .

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